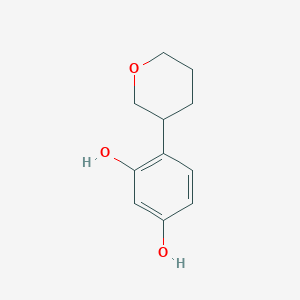

4-(Oxan-3-yl)benzene-1,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-(oxan-3-yl)benzene-1,3-diol |

InChI |

InChI=1S/C11H14O3/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h3-4,6,8,12-13H,1-2,5,7H2 |

InChI Key |

LNUWONFHSWUIFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxan 3 Yl Benzene 1,3 Diol

Retrosynthetic Analysis of the 4-(Oxan-3-yl)benzene-1,3-diol Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily accessible starting materials. The primary disconnections focus on the key C(aryl)-C(aliphatic) bond and the formation of the heterocyclic oxane ring.

The most direct disconnection breaks the pivotal bond between the C4 position of the benzene-1,3-diol ring and the C3 position of the oxane ring. This leads to two primary synthetic paradigms based on the polarity assigned to the resulting synthons.

Strategy 1: Electrophilic Aromatic Substitution (EAS) Pathway: This approach considers the electron-rich resorcinol (B1680541) ring as the nucleophile and the oxane moiety as the electrophile. The disconnection generates a resorcinol anion equivalent (1 ) and an oxanyl cation equivalent (2 ). In practice, the resorcinol derivative (e.g., resorcinol itself or 1,3-dimethoxybenzene) acts as the nucleophile, while the electrophile can be generated from precursors like oxan-3-ol under acidic conditions or a 3-halooxane with a Lewis acid catalyst. The high activation of the resorcinol ring by the two hydroxyl groups makes this a plausible, albeit challenging, route due to potential issues with polysubstitution and regioselectivity (C2 vs. C4 attack).

Strategy 2: Organometallic Cross-Coupling Pathway: This strategy reverses the polarity of the synthons. The disconnection can lead to an organometallic resorcinol derivative (3 ) and an electrophilic oxane (4 ), or an electrophilic resorcinol derivative (5 ) and an organometallic oxane (6 ). This forms the basis for powerful cross-coupling reactions like the Suzuki or Stille couplings. For instance, a 4-haloresorcinol derivative can be coupled with an oxanylboronic acid, or a resorcinol-4-boronic acid can be coupled with a 3-halooxane. This approach often provides superior regiochemical control compared to classical EAS methods.

An alternative retrosynthetic view involves constructing the oxane ring onto a pre-functionalized resorcinol scaffold. This strategy hinges on an intramolecular cyclization event.

Intramolecular Williamson Ether Synthesis: Disconnection of the C-O bond within the oxane ring reveals a linear C5-chain precursor attached to the resorcinol core. The key intermediate would be a compound like 4-(5-hydroxypentan-2-yl)benzene-1,3-diol or a related structure with a leaving group at the terminal position and a hydroxyl group at the C2 position of the chain. An intramolecular SN2 reaction, typically promoted by a base, would then forge the oxane ring. The synthesis of this acyclic precursor would be the primary challenge of this route.

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several practical synthetic routes have been developed, ranging from classical electrophilic substitutions to modern palladium-catalyzed cross-coupling reactions.

The Friedel-Crafts alkylation represents a classical application of the EAS strategy. To overcome the challenges of regioselectivity and O-alkylation associated with free resorcinol, a protected derivative such as 1,3-dimethoxybenzene (B93181) is commonly employed. The methoxy (B1213986) groups are strongly activating and ortho-, para-directing, favoring substitution at the C4 position, which is para to one methoxy group and ortho to the other. The C2 position is sterically hindered, further enhancing C4 selectivity.

The key electrophile, an oxan-3-yl cation, can be generated in situ from oxan-3-ol using a strong protic or Lewis acid. The reaction proceeds via attack of the electron-rich aromatic ring on the carbocation, followed by rearomatization. The final step involves the deprotection of the methoxy groups, typically using a strong Lewis acid like boron tribromide (BBr₃), to yield the target diol.

Table 1: Representative Conditions for Friedel-Crafts Alkylation Approach

| Entry | Resorcinol Derivative | Electrophile Precursor | Catalyst/Acid | Solvent | Temp (°C) | Yield (%) |

| 1 | 1,3-Dimethoxybenzene | Oxan-3-ol | H₂SO₄ (conc.) | DCM | 0 to 25 | 45-55 |

| 2 | 1,3-Dimethoxybenzene | Oxan-3-ol | BF₃·OEt₂ | DCE | 25 | 50-60 |

| 3 | Resorcinol | Oxan-3-ol | PPA | neat | 80 | <20 |

| 4 | 1,3-Dimethoxybenzene | 3-Bromooxane | AlCl₃ | CS₂ | 0 | 35-45 |

Yields are for the alkylation step prior to demethylation. PPA = Polyphosphoric acid; DCM = Dichloromethane; DCE = 1,2-Dichloroethane; CS₂ = Carbon disulfide.

Modern organometallic chemistry offers highly efficient and regioselective methods for constructing the C(sp²)-C(sp³) bond between the aryl and oxane rings.

Palladium-catalyzed reactions are the cornerstone of modern C-C bond formation, providing a robust route to this compound with excellent control.

Suzuki-Miyaura Coupling: This reaction is arguably the most effective method for this transformation. It involves the coupling of an organoboron compound with an organic halide or triflate. Two main strategies are employed:

Strategy A: Coupling of an aryl halide, such as 4-bromo-1,3-dimethoxybenzene, with an oxane-derived boronic acid or, more commonly, its stable pinacol (B44631) ester derivative (oxan-3-ylboronic acid pinacol ester).

Strategy B: Coupling of an arylboronic acid, such as (2,6-dimethoxyphenyl)boronic acid, with a 3-halooxane (e.g., 3-bromooxane or 3-iodooxane).

Both strategies typically utilize a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and are run in a mixture of organic solvents and water. The reaction is followed by a standard demethylation step to reveal the final product .

Heck Reaction Variants: While the standard Heck reaction forms a C=C bond, a Heck-type coupling followed by reduction can also be used. For example, 4-bromo-1,3-dimethoxybenzene can be coupled with an unsaturated pyran, such as 5,6-dihydro-2H-pyran, under Heck conditions. This would yield 4-(5,6-dihydro-2H-pyran-3-yl)-1,3-dimethoxybenzene. A subsequent catalytic hydrogenation step (e.g., H₂ over Pd/C) is required to reduce the double bond within the pyran ring to form the saturated oxane structure. This two-step sequence (coupling then reduction), followed by demethylation, provides an alternative pathway to the target molecule .

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Strategies

| Entry | Coupling Method | Aryl Partner | Oxane Partner | Catalyst | Base | Solvent | Yield (%) |

| 1 | Suzuki | 4-Bromo-1,3-dimethoxybenzene | Oxan-3-ylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85-95 |

| 2 | Suzuki | (2,6-Dimethoxyphenyl)boronic acid | 3-Iodooxane | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH | 75-85 |

| 3 | Heck + H₂ | 4-Bromo-1,3-dimethoxybenzene | 5,6-Dihydro-2H-pyran | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 70-80* |

| 4 | Suzuki | 4-Triflyloxy-1,3-dimethoxybenzene | Oxan-3-ylboronic acid pinacol ester | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 90-98 |

Yield is for the two-step sequence (coupling and reduction) prior to demethylation.

Organometallic Coupling Reactions for Aryl-Heterocycle Linkage

Other Transition Metal-Mediated Coupling Strategies

While direct coupling to form the C(sp³)-C(sp²) bond between the oxane and benzene (B151609) rings is a key challenge, modern organic synthesis offers several powerful transition metal-catalyzed methods. Nickel-catalyzed reductive cross-coupling reactions, for instance, have emerged as a robust tool for forging strategic carbon-carbon bonds within complex molecular scaffolds caltech.edu. These methods can be applied to the convergent joining of molecular fragments, potentially coupling an organoboron reagent derived from resorcinol with a suitable oxane-based electrophile caltech.edu.

The Suzuki-Miyaura cross-coupling is another cornerstone of C-C bond formation, though it is more traditionally used for C(sp²)-C(sp²) linkages rsc.orgeie.gr. Adapting this methodology would likely involve the synthesis of an organoboron derivative of either the resorcinol or the oxane moiety. The choice of boron reagent, such as boronic acids or their esters (e.g., pinacol esters), is critical for the success of the coupling, as is the selection of the palladium catalyst and ligands rsc.org. The general mechanism involves the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the desired product rsc.org. While not explicitly detailed for this compound in available literature, these principles form a rational basis for designing potential synthetic routes.

Cycloaddition and Ring-Closing Methodologies for Oxane Moiety Construction

The construction of the six-membered tetrahydropyran (B127337) (oxane) ring is a critical aspect of the synthesis. Intramolecular hydroalkoxylation of a corresponding δ-hydroxy olefin is a direct method for forming the cyclic ether. This transformation can be catalyzed by various transition metals, including platinum, copper, and cobalt complexes, which have proven effective for creating five- and six-membered oxygen heterocycles under mild conditions organic-chemistry.org.

Another established strategy is the Prins cyclization, where a homoallylic alcohol reacts with an aldehyde, often under acidic catalysis, to yield tetrahydropyran-4-ol derivatives organic-chemistry.orgmsu.edu. While this typically installs a hydroxyl group on the ring, subsequent modifications could lead to the desired structure. Furthermore, general acid- or base-catalyzed intramolecular cyclization of appropriately functionalized acyclic precursors represents a fundamental approach to ring formation . For instance, a diol-dione intermediate could be cyclized to form the oxane ring, a strategy employed in the synthesis of related fluorinated oxanes .

Catalytic Hydrogenation and Reduction Strategies for Tetrahydropyran Formation

Catalytic hydrogenation is a key strategy, not for the initial formation of the ring itself, but for the final modification of a precursor to yield the target alkane ether structure. A particularly relevant synthetic route involves the deoxygenation of a hydroxyl group on the oxane ring. For example, a patented process describes the synthesis of the related compound 4-(Tetrahydro-pyran-4-yl)-benzene-1,3-diol from 4-(4-hydroxy-tetrahydro-pyran-4-yl)-benzene-1,3-diol via catalytic hydrogenation google.com. This reaction, a hydrogenolysis of a tertiary alcohol, is carried out using a palladium-based catalyst under hydrogen pressure google.com.

More general methods for forming the saturated tetrahydropyran ring include the hydrogenation of unsaturated precursors like dihydropyrans. Raney nickel has been effectively used to hydrogenate dihydropyran to tetrahydropyran quantitatively orgsyn.org. Other catalysts reported for the hydrogenation of cyclic diones or other unsaturated systems to form saturated rings include ruthenium, rhodium, and platinum supported on carbon nih.govgoogle.com.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of multiple reaction parameters, from the choice of solvent and temperature to the specific catalyst system and purification method.

Solvent Effects and Temperature Optimization

Solvent choice significantly impacts reaction rates, selectivity, and equilibrium positions by influencing the solvation of reactants, intermediates, and products researchgate.net. In the catalytic hydrogenation step for the synthesis of related resorcinol derivatives, a mixture of polar solvents is often employed google.com. For the hydrogenolysis of 4-(4-hydroxy-tetrahydro-pyran-4-yl)-benzene-1,3-diol, a combination of acetic acid and tetrahydrofuran (B95107) (THF) was found to be effective google.com. The use of polar solvents is common in such reductions, with THF also being a solvent of choice in the hydrogenation of cyclic diones nih.gov.

Temperature control is also crucial. The aforementioned hydrogenolysis is conducted at room temperature, which is advantageous for minimizing side reactions and energy consumption google.com. In contrast, the initial condensation step to form the precursor can require specific temperature management, such as maintaining 17°C to control the reaction rate and selectivity google.com.

Catalyst Selection and Loading

The choice of catalyst is paramount for the efficiency of hydrogenation and reduction reactions. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenolysis of benzylic ethers and certain alcohols google.com. In a specific example, a 10% Pd/C catalyst was used for the deoxygenation of a hydroxytetrahydropyran precursor google.com. Other precious metal catalysts, including those based on platinum, rhodium, and ruthenium, are also highly active for various hydrogenations. A screening of catalysts for the hydrogenation of cyclopentane-1,3-dione found that Ru/C provided the best performance compared to Pd/C, Pt/C, and Rh/C for that specific transformation nih.gov. Raney nickel is another common and cost-effective choice for hydrogenations orgsyn.orggoogle.com.

The catalyst loading, or the weight percentage of the catalyst relative to the substrate, is a key parameter to optimize. In the synthesis of 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol, a catalyst loading of 10 wt % (10 g of 10% Pd/C for 100 g of substrate) was utilized for the hydrogenation step, which proceeded under 5 bar of hydrogen pressure for 5 hours google.com.

| Catalyst | Substrate Type | Typical Conditions | Reported Performance/Yield | Reference |

|---|---|---|---|---|

| 10% Palladium on Carbon | Hydroxy-tetrahydropyran-resorcinol | H₂ (5 bar), Acetic Acid/THF, Room Temp. | 92% Yield | google.com |

| Ruthenium on Carbon (Ru/C) | Cyclic 1,3-dione | H₂ (50 bar), THF, 160°C | High yield and selectivity | nih.gov |

| Raney Nickel | Dihydropyran | H₂ (40 lb pressure), Ether | Quantitative Yield | orgsyn.org |

| Platinum Black | Dihydropyran | Not specified | Effective for hydrogenation | orgsyn.org |

Isolation and Purification Techniques for Research Scale

The final stage of any synthesis involves the isolation and purification of the target compound to a high degree of purity. For crystalline solids like many resorcinol derivatives, the primary method is crystallization or precipitation. A detailed procedure for a related compound involves first removing the solid catalyst by filtration through a pad of a filter aid like Celite (Clarcel) google.com. The filtrate is then concentrated under reduced pressure. An anti-solvent, in this case, ethyl acetate, is added to the concentrated solution to induce precipitation of the product google.com. Stirring the resulting slurry, often at a reduced temperature (e.g., 0°C), maximizes the recovery of the solid, which is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum google.com.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Oxan 3 Yl Benzene 1,3 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete map of the proton and carbon skeleton can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR for Aromatic and Heterocyclic Environments

The ¹H and ¹³C NMR spectra of 4-(Oxan-3-yl)benzene-1,3-diol are predicted to show distinct signals corresponding to the aromatic resorcinol (B1680541) moiety and the aliphatic oxane ring.

Proton (¹H) NMR: The aromatic region would display signals for three protons on the benzene (B151609) ring. Based on the substitution pattern, we would expect a complex splitting pattern. For the parent compound, 1,3-Benzenediol, the protons appear between 6.2 and 7.0 ppm. hmdb.ca In this compound, the C4-proton is replaced by the oxane ring, leaving protons at C2, C5, and C6. This would likely result in three distinct signals in the aromatic region (approx. 6.0-7.5 ppm), with their splitting patterns dictated by ortho- and meta-couplings. The two phenolic hydroxyl (-OH) protons would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

The oxane ring contains nine aliphatic protons. The signals for these protons are expected in the upfield region of the spectrum. The proton at C3 (the point of attachment to the benzene ring) would be a multiplet around 3.0-4.0 ppm. The protons on the carbons adjacent to the oxygen (C2 and C6) would be deshielded and are expected to appear as multiplets between 3.5 and 4.5 ppm. The remaining protons at C4 and C5 would produce complex multiplets at approximately 1.5-2.5 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum should show 11 unique carbon signals, as the molecule is asymmetric.

Aromatic Carbons: Six signals are expected for the benzene ring. The two carbons bearing the hydroxyl groups (C1 and C3) would be the most deshielded among the aromatic carbons, appearing around 155-160 ppm. The carbon attached to the oxane ring (C4) would also be downfield. The remaining three aromatic carbons (C2, C5, C6) would appear in the typical aromatic region of 100-135 ppm. For comparison, the carbons in 1,3-Benzenediol show four distinct signals due to symmetry. reddit.com

Heterocyclic Carbons: Five signals are expected for the oxane ring. The carbons bonded to the oxygen atom (C2 and C6) would be in the range of 60-75 ppm. The carbon at the junction with the benzene ring (C3) would likely appear around 35-45 ppm, while the remaining two carbons (C4 and C5) would be further upfield, typically between 20-35 ppm.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic (C2, C5, C6) | ~6.0 - 7.5 | ~100 - 135 | Complex splitting due to J-coupling. |

| Phenolic OH | Variable (broad s) | - | Shift is solvent/concentration dependent. |

| Oxane H3 (methine) | ~3.0 - 4.0 (m) | ~35 - 45 | CH group linking the two rings. |

| Oxane H2, H6 (methylene) | ~3.5 - 4.5 (m) | ~60 - 75 | Protons/carbons adjacent to ring oxygen. |

| Oxane H4, H5 (methylene) | ~1.5 - 2.5 (m) | ~20 - 35 | Aliphatic protons/carbons. |

| Aromatic (C1, C3) | - | ~155 - 160 | Carbons attached to hydroxyl groups. |

| Aromatic (C4) | - | ~120-140 | Carbon attached to oxane ring. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. np-mrd.orghmdb.ca

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the adjacent protons within the oxane ring (e.g., H2-H3, H3-H4, H4-H5, H5-H6). It would also show correlations between the coupled aromatic protons (e.g., H5-H6). This helps to map out the spin systems in each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). For instance, the aromatic proton signal at ~6.5 ppm would correlate to its corresponding carbon signal at ~105 ppm. This allows for the direct assignment of each proton to its specific carbon atom.

Mass Spectrometry (MS) Investigations for Molecular Structure Confirmation

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound, the molecular formula is C₁₁H₁₄O₃. The calculated monoisotopic mass would be approximately 194.0943 g/mol . An HRMS experiment would aim to find a molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) that matches this calculated value to within a few parts per million (ppm), thereby confirming the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In a tandem MS experiment, the molecular ion is isolated and fragmented to produce a daughter ion spectrum. The fragmentation pattern provides structural insights. For this compound, key fragmentation pathways would be predicted to include:

Cleavage of the C-C bond between the rings: This would be a primary fragmentation, leading to the formation of ions corresponding to the resorcinol moiety and the oxane ring. An ion corresponding to a dihydroxy-phenyl fragment would be highly indicative of the resorcinol core.

Fragmentation of the Oxane Ring: The heterocyclic ring could undergo fragmentation through the loss of small neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O). Cleavage of the ether bonds is also a common pathway for cyclic ethers. aip.org

Fragmentation of the Aromatic Ring: The resorcinol portion could undergo fragmentation characteristic of phenols, such as the loss of carbon monoxide (CO). nih.gov

A plausible major fragment would be the loss of the oxane ring to give an ion corresponding to the resorcinol cation, or fragmentation within the oxane ring itself.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band between 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl groups. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

C-H Stretch (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the CH₂ and CH groups of the oxane ring.

C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1620 cm⁻¹ region, characteristic of the benzene ring.

C-O-C Stretch (Ether): A strong, characteristic band for the ether linkage in the oxane ring, typically found in the 1050-1150 cm⁻¹ region.

C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.

Out-of-Plane Bending (Aromatic C-H): Bands in the 650-900 cm⁻¹ region can give clues about the substitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Key expected signals include:

A strong, sharp band for the symmetric "breathing" mode of the benzene ring, typically around 990-1010 cm⁻¹.

Aromatic C=C stretching vibrations around 1600 cm⁻¹.

Aliphatic C-H stretching signals around 2850-2960 cm⁻¹. The phenolic O-H stretch is typically weak in Raman spectra.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Analysis

Advanced spectroscopic techniques are crucial for understanding the electronic structure and photophysical properties of novel compounds. For this compound, analysis via UV-Vis absorption and fluorescence spectroscopy provides insights into its electron transition energies and emissive capabilities. While specific experimental data for this exact compound is not extensively available in peer-reviewed literature, its behavior can be predicted based on the well-characterized properties of its core components, namely the resorcinol (benzene-1,3-diol) chromophore and the saturated oxane substituent.

UV-Vis Absorption Profile of this compound

The UV-Vis absorption spectrum of a molecule is determined by its electronic transitions, primarily influenced by chromophores and auxochromes. The primary chromophore in this compound is the benzene-1,3-diol (resorcinol) moiety.

Detailed experimental spectra for this compound are not readily found in published literature. However, the expected UV-Vis absorption profile can be inferred from its parent compound, resorcinol. Resorcinol in aqueous or ethanolic solutions typically exhibits characteristic absorption bands related to π→π* transitions within the benzene ring. Literature reports for resorcinol show absorption maxima (λmax) around 274-276 nm. researchgate.netresearchgate.net The oxan-3-yl group is a saturated heterocyclic substituent and acts as an auxochrome. Since it lacks conjugation, it is not expected to cause a significant bathochromic (red) or hypsochromic (blue) shift in the primary absorption bands of the resorcinol core. Its presence may, however, slightly modify the molar absorptivity (ε).

The expected absorption bands are associated with the transitions of the benzene ring. Benzene itself shows a primary band (E2-band) around 200 nm and a secondary, less intense band (B-band) around 254 nm. homescience.net The hydroxyl groups in resorcinol, being strong electron-donating groups, cause a red shift of these bands. Therefore, this compound is predicted to have a UV-Vis spectrum very similar to that of resorcinol.

| Expected UV-Vis Absorption Data for this compound | | :--- | :--- | | Solvent | Predicted λmax (nm) | | Ethanol/Water | ~275 | | Note: These are predicted values based on the resorcinol chromophore. Actual experimental values may vary. |

Fluorescence Emission Characteristics and Quantum Yield Studies

Fluorescence spectroscopy reveals information about the excited state of a molecule and its de-excitation pathways. Resorcinol derivatives are known to exhibit fluorescence, although the parent compound itself may have weak emission that is highly dependent on the solvent and pH. homescience.netwikipedia.org The introduction of various substituents can significantly enhance or quench fluorescence. nih.gov

Specific experimental fluorescence data, including emission maxima and quantum yields for this compound, have not been reported. The fluorescence properties would be contingent on the efficiency of radiative decay from the lowest singlet excited state (S1) to the ground state (S0). The non-conjugated oxane ring is unlikely to introduce new electronic states that would drastically alter the fundamental emission properties of the resorcinol core but could influence non-radiative decay pathways.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, would need to be determined experimentally. This is typically done using a reference standard with a known quantum yield. For some resorcinol-derived compounds, quantum yields can be significant, making them useful as fluorescent probes. nih.govnih.gov Without experimental data, any stated quantum yield for this compound would be purely speculative.

| Hypothetical Fluorescence Properties of this compound | | :--- | :--- | | Excitation Wavelength (λex, nm) | ~275 (based on predicted absorption) | | Expected Emission Wavelength (λem, nm) | > 280 (Stokes shift dependent) | | Fluorescence Quantum Yield (ΦF) | Not Determined | | Note: Values are hypothetical and for illustrative purposes. Experimental measurement is required. |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise information on the bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the molecular packing in the crystal lattice, including intermolecular interactions such as hydrogen bonding, which are expected to be significant due to the two hydroxyl groups.

As of now, there are no published crystal structures for this compound in crystallographic databases. nih.gov Analysis of the crystal structure of the parent resorcinol shows extensive hydrogen bonding networks that define its solid-state arrangement. nih.govacs.org For this compound, it would be expected that the hydroxyl groups participate in strong intermolecular hydrogen bonds, potentially involving the ether oxygen of the oxane ring as a hydrogen bond acceptor. The conformation of the six-membered oxane ring, which typically adopts a chair conformation, would also be definitively established.

| Anticipated Crystallographic Data for this compound | | :--- | :--- | | Crystal System | Not Determined | | Space Group | Not Determined | | Key Intermolecular Interactions | Expected O-H···O hydrogen bonding | | Note: No experimental crystallographic data is currently available. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable to chiral forms)

This section is applicable as the this compound molecule is inherently chiral. The source of chirality is the C3 atom of the oxane ring, which is a stereogenic center bonded to four different groups: a hydrogen atom, the benzene-1,3-diol group, the C2 methylene (B1212753) group, and the C4 methylene group of the oxane ring. Therefore, the compound can exist as a pair of enantiomers, (R)-4-(Oxan-3-yl)benzene-1,3-diol and (S)-4-(Oxan-3-yl)benzene-1,3-diol.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for assigning the absolute configuration of chiral molecules. While no experimental CD spectra for this compound are available, a theoretical analysis can be described.

The CD spectrum would be expected to show Cotton effects (positive or negative peaks) in the same regions as the UV-Vis absorption bands (~275 nm), corresponding to the electronic transitions of the benzene chromophore. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms around the chromophore. For the two enantiomers, the CD spectra would be mirror images of each other. The specific signs of the Cotton effects could be predicted using computational methods (like Time-Dependent Density Functional Theory, TD-DFT) and compared with experimental data from a resolved enantiomer to assign its absolute configuration. The synthesis of chiral 3-substituted cyclic ethers is a well-established field, suggesting that enantiomerically pure samples of this compound could potentially be prepared for such analysis. nih.govbeilstein-journals.org

| Predicted Chiroptical Properties for Enantiomers of this compound | | :--- | :--- | :--- | | Technique | (R)-Enantiomer | (S)-Enantiomer | | Circular Dichroism | Expected Cotton effects at ~275 nm | Mirror image Cotton effects to (R)-form | | Note: The signs of the Cotton effects are predictive and would require experimental verification. |

Theoretical and Computational Chemistry Investigations of 4 Oxan 3 Yl Benzene 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and geometry.

Ab Initio Methods for Ground State Geometries and Energetics

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods are often used to accurately determine the ground state geometries and energetics of molecules. A thorough search of scientific databases did not yield any specific studies that have employed ab initio methods to determine the optimized geometry and energy of 4-(Oxan-3-yl)benzene-1,3-diol.

Conformational Analysis of the Oxane Ring and its Rotational Isomers

The conformational flexibility of the oxane ring and the rotational possibilities around the bond connecting it to the benzene (B151609) ring are critical for understanding the molecule's three-dimensional structure and its interactions. Conformational analysis would typically involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. However, no specific conformational analysis studies for this compound were identified in the available literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, including their interactions with solvents. MD simulations could provide valuable information on how this compound behaves in a biological environment, such as its hydration and dynamic conformational changes. A review of the literature did not uncover any MD simulation studies focused on this compound.

Molecular Docking and Protein-Ligand Interaction Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Prediction of Binding Modes with Academic Biological Targets

In silico molecular docking studies could be used to predict the binding modes of this compound with various enzymes and receptors that are of academic and therapeutic interest. Such studies would provide hypotheses about its potential biological activity. However, no published research detailing the molecular docking of this compound against any specific biological targets was found.

Calculation of Binding Affinities and Interaction Energies

No published studies were found that calculated the binding affinities and interaction energies of this compound with any biological targets.

Analysis of Specific Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic, π-stacking)

There is no available research detailing the specific intermolecular interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability of Biological Interactions

No QSAR models have been developed or published for this compound.

Investigation of Biological Interactions and Mechanistic Studies of 4 Oxan 3 Yl Benzene 1,3 Diol

In Vitro Enzyme Interaction Studies

There are no available in vitro studies detailing the interaction of 4-(Oxan-3-yl)benzene-1,3-diol with specific enzymes.

No published data exists on the inhibition kinetics or the mechanism of action of this compound for the following enzymes:

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

Cyclooxygenase (COX)

Thymidine Phosphorylase (TP)

Carboxylesterase

Tyrosinase

While compounds containing a resorcinol (B1680541) moiety are known to act as inhibitors for enzymes like tyrosinase, and various heterocyclic compounds have been investigated for cholinesterase inhibition, no specific IC50, Ki values, or mechanistic studies have been reported for this compound. unimi.ithmdb.cascielo.brnih.govgoogle.comebi.ac.ukmdpi.combiorxiv.orgnih.gov

A search of scientific literature did not yield any studies on ligand-protein binding assays between this compound and purified proteins. Therefore, no data on its binding affinity or interaction sites are available.

Receptor Binding Profiling (Cell-Free or In Vitro Cell Line Models)

No information has been published regarding the receptor binding profile of this compound.

There are no available studies characterizing whether this compound acts as an agonist or antagonist on any defined receptor subtypes. While related structures like certain benzodioxane derivatives have been explored for their effects on serotonin (B10506) and estrogen receptors, no such data exists for the specific compound . unimi.it

Due to the absence of receptor binding studies, no receptor-ligand equilibrium and kinetic parameters (such as Kd, kon, or koff) for this compound have been determined.

Cellular Pathway Modulation Studies (In Vitro)

There are no published in vitro studies investigating the effects of this compound on cellular pathways. Research on other resorcinol derivatives has shown modulation of pathways like the PI3K/Akt/mTOR and NLRP3 inflammasome signaling, but these findings cannot be attributed to this compound without direct experimental evidence.

Investigation of Cellular Signaling Cascade Modulation (e.g., cell cycle arrest, apoptosis induction)

Research into compounds structurally related to this compound, such as certain pyrazole (B372694) derivatives, has shown that they can induce apoptosis and cause cell cycle arrest at the G1 phase in cancer cell lines like MCF-7. nih.gov This modulation of the cell cycle is a key mechanism for inhibiting the proliferation of cancer cells. The inhibition of cyclin-dependent kinases (CDKs), such as CDK2, is a primary way these compounds exert their effects. nih.gov

Flavonoids, a broad class of natural compounds that share some structural similarities with the diol , are known to modulate various cell signaling pathways. nih.gov They can influence pathways critical for cell survival and death, highlighting the potential for compounds with similar structural motifs to have significant biological effects. nih.gov For instance, the inhibition of HSP90, a chaperone protein involved in the stability and function of many signaling proteins, can lead to the degradation of proteins essential for cell proliferation and survival, ultimately triggering apoptosis. google.com This is a mechanism employed by some anticancer agents. google.com The NFκB signaling pathway, central to inflammation and cell survival, is another potential target. oup.com Inhibition of this pathway can suppress inflammatory responses and induce apoptosis in ectopic tissues, which is relevant in conditions like endometriosis. oup.com

Gene Expression Analysis in Model Systems

Gene expression analysis provides a broader view of the cellular response to a compound. For example, studies on chlorophyllin, a chemopreventive agent, in human mammary cells revealed that it could significantly alter the expression of numerous genes, both up-regulating and down-regulating them in the presence of carcinogens. wvu.edu This indicates that compounds can have a widespread impact on the cellular transcriptome.

In studies involving other diol-containing compounds, such as 1′,4′-trans-diol-ABA, transcriptome analysis showed that a large number of genes were differentially expressed in response to the compound. mdpi.com These genes were primarily related to hormone signaling and stress resistance pathways. mdpi.com Specifically, transcription factors like bHLH, bZIP, and MYB were upregulated, along with key components of the ABA signaling pathway. mdpi.com This demonstrates that a compound can trigger a cascade of gene expression changes, leading to a complex biological response. The expression of genes involved in other hormone pathways, such as those for salicylic (B10762653) acid and ethylene, can also be induced, suggesting a crosstalk between different signaling networks. mdpi.com

Protein Expression and Post-Translational Modification Analysis

The ultimate effects of a compound are mediated by proteins. Analyzing changes in protein expression and their post-translational modifications (PTMs) is therefore essential. PTMs, such as phosphorylation and glycosylation, are critical for regulating protein function, localization, and stability. nih.govkcl.ac.uk Techniques like mass spectrometry are powerful tools for the large-scale, quantitative profiling of proteins and their PTMs. nih.gov

Many PTMs play vital roles in cellular processes like cell growth, metabolism, and apoptosis. nih.gov For instance, the phosphorylation of specific proteins by kinases is a fundamental mechanism in signal transduction. nih.gov The modification of protein backbones, though less common than side-chain modifications, can also introduce new functionalities and dynamically control protein activity. kcl.ac.uk The analysis of such modifications can reveal how a compound like this compound might be altering cellular functions at the protein level.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govmalariaworld.org For this compound and its analogs, SAR studies help in identifying the key structural features required for their biological effects and in designing more potent and selective molecules.

Elucidation of Key Pharmacophoric Features for Biological Interactions

A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. dovepress.comresearchgate.net Key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netmedsci.org For a molecule like this compound, the hydroxyl groups on the benzene (B151609) ring can act as hydrogen bond donors and acceptors, while the benzene ring itself provides a hydrophobic and aromatic feature. The oxane ring also contributes to the molecule's three-dimensional shape and can engage in hydrophobic interactions.

The identification of these features is often achieved through computational modeling and comparison with other active compounds. nih.govmedsci.org For instance, in the development of CDK inhibitors, pharmacophore models have been generated based on the interactions of known inhibitors with the active site of the kinase. nih.gov These models typically highlight the importance of specific arrangements of aromatic rings, hydrogen bond donors/acceptors, and hydrophobic groups for potent inhibitory activity. nih.gov

Impact of Substituent Modifications on Mechanistic Potency and Selectivity

Modifying the substituents on a core scaffold is a common strategy to improve the potency and selectivity of a drug candidate. nih.govmasterorganicchemistry.com The nature and position of substituents on the benzene ring of this compound would be expected to have a significant impact on its biological activity.

Electron-donating or electron-withdrawing groups on the benzene ring can alter the electronic properties of the molecule, influencing its binding affinity to a target. libretexts.orgnih.gov For example, in a study of PPARγ agonists, substitutions at specific positions on a benzene ring were found to be associated with higher transcriptional activity. nih.gov A bromine atom at a particular position was shown to form a halogen bond with the protein, enhancing binding affinity. nih.gov The size and nature of the ring system itself can also affect the degree of activity. nih.gov

The reactivity of the benzene ring towards electrophilic substitution is influenced by the nature of the substituents it carries. libretexts.org Activating groups increase the electron density of the ring, making it more reactive, while deactivating groups have the opposite effect. libretexts.org When multiple substituents are present, the most activating group typically directs the position of further substitution. masterorganicchemistry.com

Conformational Requirements for Optimized Binding

The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. The oxane ring in this compound imparts a specific conformational preference to the molecule. The relative orientation of the benzene and oxane rings, as well as the conformation of the oxane ring itself (e.g., chair or boat), will determine how well the molecule fits into a binding pocket.

Derivatization and Scaffold Exploration Based on 4 Oxan 3 Yl Benzene 1,3 Diol

Design Principles for Novel Analogues of 4-(Oxan-3-yl)benzene-1,3-diol

The design of new analogues of this compound is a multifaceted process that integrates empirical data with predictive computational methods to guide the synthesis of compounds with improved properties.

Rational Design based on SAR and Computational Insights

Rational drug design for analogues of this compound leverages structure-activity relationship (SAR) data to inform targeted chemical modifications. The resorcinol (B1680541) hydroxyl groups are key pharmacophoric features, likely involved in hydrogen bonding interactions with biological targets. nih.govnih.gov SAR studies would systematically probe the importance of these hydroxyl groups by synthesizing mono- and di-alkylated or acylated derivatives to assess the impact on biological activity. The position of the oxane ring on the resorcinol core is another critical determinant of activity, and the synthesis of regioisomers would provide valuable SAR data.

Computational docking and molecular dynamics simulations can provide insights into the binding mode of this compound within a target's active site. nih.gov These computational models can help to identify key interactions and suggest modifications that could enhance binding affinity. For instance, if a hydrophobic pocket is identified near the oxane ring, analogues with lipophilic substituents on the oxane could be designed to exploit this interaction. Similarly, if a hydrogen bond acceptor is present in the target protein, introducing a hydrogen bond donor on the resorcinol or oxane moiety could be a rational design strategy.

A hypothetical SAR study for a series of this compound analogues is presented below, illustrating how systematic modifications can be correlated with biological activity.

| Compound | R1 | R2 | Oxane Modification | Hypothetical Activity (IC50, nM) |

|---|---|---|---|---|

| Parent | OH | OH | None | 500 |

| Analogue 1 | OCH3 | OH | None | 1200 |

| Analogue 2 | OH | OCH3 | None | 800 |

| Analogue 3 | F | OH | None | 450 |

| Analogue 4 | OH | OH | 4-fluoro | 250 |

| Analogue 5 | OH | OH | 4-hydroxy | 150 |

Scaffold Hopping Strategies to Explore Bioisosteric Replacements

Scaffold hopping is a powerful strategy to identify novel core structures that retain the key pharmacophoric features of the parent molecule while offering improved properties such as enhanced selectivity, better pharmacokinetics, or novel intellectual property. semanticscholar.orgnih.gov For this compound, both the resorcinol and the oxane rings can be considered for bioisosteric replacement.

Bioisosteres for the resorcinol moiety could include other aromatic systems with similar hydrogen bonding capabilities, such as catechols, hydroquinones, or various heterocyclic rings like pyridinediols or pyrimidinediols. researchgate.net Non-classical bioisosteres that mimic the spatial arrangement and electronic properties of the resorcinol hydroxyls could also be explored. The goal of such replacements is to maintain or improve target engagement while potentially altering properties like metabolic stability or solubility.

| Original Moiety | Bioisosteric Replacement Examples | Potential Advantages |

|---|---|---|

| Resorcinol | Catechol, Pyridinediol, Thiophenedicarboxylate | Modulated pKa, altered metabolic profile, novel intellectual property |

| Oxane | Cyclohexane, Tetrahydrothiophene, Piperidine | Improved lipophilicity, introduction of new interaction points, altered conformational rigidity |

Fragment-Based Design Approaches

Fragment-based drug design (FBDD) begins with the identification of small, low-affinity fragments that bind to the target protein. nih.govmdpi.com These fragments are then grown, linked, or merged to generate more potent lead compounds. The this compound scaffold can be deconstructed into its constituent resorcinol and oxane fragments. These individual fragments, or simplified versions thereof, can be screened for binding to a target of interest.

If both the resorcinol and oxane fragments are found to bind in adjacent pockets of the target protein, they can be linked together to reconstitute a molecule with higher affinity. Alternatively, if only one fragment shows binding, it can be "grown" by adding functional groups that extend into neighboring binding pockets to pick up additional interactions. youtube.com This approach allows for a more efficient exploration of the chemical space and can lead to the discovery of novel and potent inhibitors.

Synthesis of Chemically Diverse Derivatives

The synthesis of a diverse library of this compound derivatives is essential for a thorough investigation of its SAR. Synthetic efforts can be directed at modifying both the resorcinol moiety and the oxane ring.

Modifications on the Resorcinol Moiety (e.g., hydroxylation patterns, alkylation, halogenation)

The resorcinol ring is amenable to a variety of chemical transformations. Different hydroxylation patterns, such as a catechol or hydroquinone, could be introduced through multi-step synthetic sequences starting from appropriately substituted precursors. britannica.com

Alkylation of one or both hydroxyl groups can be readily achieved using alkyl halides or other electrophiles under basic conditions. vtt.fi This allows for the introduction of a wide range of alkyl and functionalized chains to probe steric and electronic effects.

Halogenation of the resorcinol ring can be accomplished using various halogenating agents. acs.org The introduction of halogens such as fluorine, chlorine, or bromine can influence the electronic properties of the ring and may lead to improved binding affinity or metabolic stability.

A general synthetic scheme for the modification of the resorcinol moiety is outlined below:

Scheme 1: General Strategies for Resorcinol Modification

Alkylation: this compound + R-X (alkyl halide) + Base (e.g., K2CO3) -> Mono- or di-alkylated products.

Halogenation: this compound + Halogenating agent (e.g., NBS, NCS) -> Halogenated derivatives.

Transformations of the Oxane Ring (e.g., oxidation, substitution, ring expansion/contraction)

The oxane ring offers several positions for chemical modification. Oxidation of the oxane ring could lead to the introduction of a ketone or hydroxyl group, providing new points for derivatization. oaepublish.com

Substitution on the oxane ring can be achieved through various synthetic strategies, often involving the opening of an epoxide precursor or the functionalization of an enol ether. researchgate.net This would allow for the introduction of a wide array of substituents to explore their impact on biological activity.

Ring expansion or contraction of the oxane ring would lead to analogues containing larger or smaller heterocyclic rings, such as oxepanes or oxetanes. wikipedia.orgchemistrysteps.com These transformations can significantly alter the conformational properties of the molecule and may lead to improved binding to the target.

Linker Modifications and Introduction of Additional Heterocycles (e.g., oxadiazoles, pyrazoles, thiazoles)

The synthesis of analogues of this compound involves leveraging the reactivity of the resorcinol core to introduce various heterocyclic moieties. These modifications are typically achieved through multi-step synthetic sequences that first activate the resorcinol ring, followed by cyclization reactions to form the desired heterocycle.

Thiazole (B1198619) Derivatives: The introduction of a thiazole ring is a common strategy in medicinal chemistry. For resorcinol-based scaffolds, a key synthetic route is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thioamide. To apply this to the this compound scaffold, the resorcinol moiety is first acylated to introduce a ketone, which is subsequently halogenated. For example, reacting resorcinol with bromoacetic acid can generate a key intermediate. google.com This α-bromoacetylated resorcinol can then react with a thioamide, such as thiourea, to yield a 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol (B2785873) derivative. nih.gov The 2-amino group on the thiazole ring offers a further point for diversification, allowing for the attachment of various substituents through alkylation or acylation to explore structure-activity relationships. nih.gov

Pyrazole (B372694) Derivatives: Pyrazoles and their partially saturated pyrazoline counterparts are frequently synthesized via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov To generate pyrazole analogues of the target compound, the resorcinol core can be first converted into a suitable precursor. A common method is the Claisen-Schmidt condensation of an acetylated resorcinol (e.g., 1-(2,4-dihydroxyphenyl)ethanone) with an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). jptcp.comresearchgate.net This chalcone intermediate is then cyclized by reacting with hydrazine hydrate (B1144303), often in the presence of an acid catalyst like glacial acetic acid, to yield the desired pyrazoline or pyrazole ring fused to the resorcinol scaffold. jptcp.com

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is another valuable heterocycle in drug discovery. A primary synthetic pathway to this moiety involves the cyclodehydration of N,N'-diacylhydrazine precursors or the oxidation of acylhydrazones. mdpi.com Starting from the this compound scaffold, one of the hydroxyl groups could be converted to a carboxylic acid or ester functionality. This is then reacted with hydrazine hydrate to form the corresponding acid hydrazide. nih.gov This hydrazide intermediate can be reacted with a second carboxylic acid, followed by cyclization using a dehydrating agent like phosphorus oxychloride or trifluoromethanesulfonic anhydride, to yield a 2,5-disubstituted 1,3,4-oxadiazole derivative. mdpi.com Alternatively, the hydrazide can be reacted with carbon disulfide in the presence of a base to form an oxadiazole-2-thione derivative. mdpi.com

Mechanistic Profiling of Synthesized Analogues in Relation to this compound

The introduction of heterocyclic linkers such as oxadiazoles, pyrazoles, and thiazoles fundamentally alters the electronic and steric profile of the parent this compound scaffold, thereby influencing its mechanism of action at a molecular level. While the parent compound's activity is largely dictated by the hydrogen-bonding and redox properties of its resorcinol hydroxyl groups, the synthesized analogues can engage in a wider array of intermolecular interactions.

Thiazole Analogues: The thiazole ring introduces both hydrogen bond acceptors (the nitrogen atom) and potential unconventional interactions. Studies on thiazolyl resorcinols as inhibitors of human tyrosinase suggest that the thiazole sulfur atom can participate in a "sulfur bonding" interaction. nih.gov This involves the positive potential (σ-hole) on the sulfur atom interacting with an electron-rich Lewis base, such as the oxygen or nitrogen atom of a conserved asparagine residue within the enzyme's active site. nih.gov This specific interaction, which is not possible for the parent diol, can significantly enhance binding affinity and inhibitory potency.

Pyrazole Analogues: The pyrazole ring offers a rich combination of hydrogen bond donors and acceptors, as well as an aromatic surface capable of engaging in π-π stacking interactions. In the context of enzyme inhibition, such as with metalloproteases, the pyrazole core can form π-π interactions with aromatic amino acid residues like tyrosine in the enzyme's active site. nih.gov Furthermore, substituents on the pyrazole's nitrogen atoms can be tailored to occupy specific hydrophobic pockets or form additional hydrogen bonds, providing a mechanistic basis for improved potency and selectivity compared to the original resorcinol scaffold. nih.gov

Oxadiazole Analogues: The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups. It is chemically stable and acts as a rigid linker. Its nitrogen and oxygen atoms are effective hydrogen bond acceptors, which can interact with biological targets. The incorporation of this moiety can improve the pharmacokinetic profile of a molecule. The oxadiazole ring itself is electron-deficient and can participate in dipole-dipole and π-stacking interactions within a target binding site, offering a different mechanistic profile than the electron-rich resorcinol core of the parent compound.

Establishment of Structure-Property Relationships for Derivative Series

Systematic modification of the this compound scaffold by introducing heterocyclic linkers allows for the establishment of clear structure-property and structure-activity relationships (SAR). By analyzing how changes in the nature and substitution of the heterocycle affect biological activity, key determinants for potency and selectivity can be identified.

For thiazolyl resorcinol derivatives, both the resorcinol and thiazole moieties are essential for potent activity against certain enzymes like human tyrosinase. nih.gov SAR studies have demonstrated several key principles:

Integrity of the Core: Alkylation of the resorcinol hydroxyl groups or the aromatic rings abolishes inhibitory activity, highlighting the importance of the free hydroxyls and a specific binding conformation. nih.gov

Substitution at the Thiazole Ring: Acylation or alkylation of the 2-amino group on the thiazole ring can significantly enhance potency. The nature of this substituent is critical; a correlation exists between inhibitory activity and the polarity of the side chain. For instance, in a series of amides, smaller hydrophobic substituents are often preferred. nih.gov

Steric Hindrance: Bulky substituents on either the resorcinol or thiazole rings can be detrimental to activity, suggesting strict steric constraints within the target's binding site. nih.gov

The following table, based on data for thiazolyl resorcinol inhibitors of human tyrosinase, illustrates these relationships.

| Compound ID | Modification on Thiazolyl Resorcinol Core | Inhibitory Activity (EC₅₀ in µM) nih.gov | Key SAR Insight |

|---|---|---|---|

| W495 | Parent 4-(2-amino-1,3-thiazol-4-yl)resorcinol | ~50 | Baseline activity of the core scaffold. |

| W605 | N-isobutyryl amide at 2-amino position | 0.25 | Acylation of the 2-amino group dramatically increases potency. |

| W548 | N-isobutyryl, N-methyl amide at 2-amino position | >100 | Methylation of the amide nitrogen leads to a significant loss of activity, suggesting steric hindrance or loss of a key H-bond. |

| W646 | N-isobutyl amine at 2-amino position | 1.5 | Alkylation of the 2-amino group also increases potency over the parent amine. |

| W625 | N-isobutyryl amide, with methyl group on resorcinol ring | >100 | Alkylation of the resorcinol ring abolishes activity, indicating strict steric requirements. |

Future Directions and Emerging Research Avenues for 4 Oxan 3 Yl Benzene 1,3 Diol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4-(Oxan-3-yl)benzene-1,3-diol. A patented method already outlines a novel two-step synthesis that is more economical than previous approaches. google.com This process starts with the coupling of resorcinol (B1680541) and tetrahydro-4-pyranone in the presence of a base, followed by a reduction step. google.com

Key advantages of this pathway include the use of resorcinol as a cost-effective starting material and a concise reaction sequence. google.com The process involves reacting 4-(4-hydroxy-tetrahydro-pyran-4-yl)-benzene-1,3-diol with hydrogen gas over a palladium on carbon catalyst. google.com

Advanced Mechanistic Elucidation using Biophysical Techniques

A deeper understanding of how this compound interacts with biological systems is crucial for its future development. While current information on its specific mechanism of action is limited, future studies will undoubtedly employ a range of advanced biophysical techniques.

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) could be used to elucidate the binding of this compound to potential protein targets at an atomic level. These methods can provide critical information about the binding affinity, kinetics, and the specific molecular interactions that drive its biological activity. Investigating its interactions with biological molecules could reveal its potential as a biochemical probe.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Generative models, a subset of AI, can design new molecules with optimized properties based on the this compound scaffold. scholar9.com These computational tools can significantly accelerate the design-make-test-analyze cycle in drug discovery, allowing researchers to explore a vast chemical space more efficiently. nih.govscholar9.com By integrating AI and ML, scientists can more effectively identify promising new compounds for further investigation. acs.org

Development as a Chemical Probe for Biological Target Identification

The unique structure of this compound makes it a valuable tool for chemical biology research. Its potential to interact with various biological targets suggests it could be developed into a chemical probe. evitachem.com Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native cellular environment.

To function as a chemical probe, the compound could be modified with tags, such as fluorescent dyes or biotin, to allow for visualization and pull-down experiments. These studies would help to identify the specific cellular targets of this compound and elucidate its mechanism of action. This information is invaluable for understanding its biological effects and for the validation of new drug targets.

Role as a Privileged Scaffold in Fundamental Chemical Biology Research

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The this compound core may represent such a scaffold. Its combination of a rigid aromatic ring and a flexible heterocyclic moiety provides a versatile platform for the synthesis of diverse chemical libraries. nih.gov

By systematically modifying the scaffold, researchers can create a wide range of compounds with distinct biological activities. nih.gov This approach, known as diversity-oriented synthesis, is a powerful tool for exploring chemical space and discovering new bioactive molecules. nih.gov The study of libraries based on this scaffold could lead to the identification of novel therapeutics for a variety of diseases. The structural complexity of similar compounds suggests potential interactions with various biological targets due to the ability to form multiple hydrogen bonds and hydrophobic interactions. evitachem.com

Conclusion

Summary of Key Academic Discoveries and Research Contributions Pertaining to 4-(Oxan-3-yl)benzene-1,3-diol

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific research focused on the chemical compound This compound . While numerous studies have been conducted on related resorcinol (B1680541) derivatives and compounds featuring a tetrahydropyran (B127337) (oxane) ring, there are no dedicated academic papers or patents detailing the synthesis, properties, or potential applications of this compound itself.

Research in the broader category of 4-substituted resorcinols has explored their potential as tyrosinase inhibitors for skin whitening applications and as intermediates in the synthesis of more complex molecules. Similarly, compounds containing the oxane moiety are of interest in medicinal chemistry. However, the specific combination of these structural features in this compound has not been a subject of published investigation. A patent for the synthesis of related isomers, such as 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol, exists, but does not extend to the 3-substituted variant.

Consequently, there are no key academic discoveries or research contributions to summarize for this compound at this time.

Unaddressed Research Questions and Perspectives for Future Studies

Given the absence of existing research, the entire field of study for This compound remains open. The primary unaddressed research question is the fundamental characterization of the compound. Future studies could begin with the development of a viable and efficient synthetic route to produce the molecule in sufficient purity and yield.

Once synthesized, key areas for future investigation would include:

Physicochemical Characterization: Detailed analysis of its structural and electronic properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Activity Screening: Investigation into its potential pharmacological effects. Based on the activities of related resorcinol derivatives, initial screening could focus on its potential as a tyrosinase inhibitor, an antioxidant, or an antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Comparison of its biological activities with its structural isomers, such as the 2-yl and 4-yl substituted oxane derivatives, to understand how the point of attachment of the oxane ring to the benzene-1,3-diol core influences its properties.

Potential Applications in Materials Science: Exploration of its use as a monomer or building block for the creation of novel polymers or resins, a known application for other resorcinol-based compounds.

In essence, this compound represents a completely unexplored molecule, and its scientific value and potential applications are yet to be determined.

Q & A

Q. How can researchers assess the potential antimicrobial activity of this compound?

- Methodology : Perform minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution. Compare results to structurally similar compounds like 4-((4-isopentyloxy)phenyl)diazenyl derivatives, which show MIC values ≤16 mg mL. Include positive controls (e.g., vancomycin) and assess biofilm inhibition via crystal violet staining .

Q. What strategies are effective in studying the antioxidant properties of benzene-1,3-diol derivatives?

- Methodology : Use DPPH radical scavenging assays. Dissolve the compound in methanol (1–100 µg mL), mix with DPPH solution (0.1 mM), and measure absorbance at 517 nm after 30 minutes. IC values <50 µg mL indicate potent activity. Compare to butylated hydroxytoluene (BHT) as a reference .

Q. How does the oxan-3-yl substituent influence the compound’s physicochemical properties?

- Methodology :

- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) using gravimetric analysis. The oxan ring enhances hydrophilicity compared to alkyl-substituted analogs.

- Stability : Conduct accelerated degradation studies under heat (40–60°C) and UV light. Monitor decomposition via HPLC and identify byproducts (e.g., oxidized quinones) .

Q. What computational approaches predict the bioactivity or interaction mechanisms of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., S. aureus FabI). Compare binding energies (<−7 kcal mol) to known inhibitors.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.